Product packaging for Soladulcidine(Cat. No.:CAS No. 511-98-8)

Soladulcidine

Cat. No.: B192414
CAS No.: 511-98-8
M. Wt: 415.7 g/mol
InChI Key: XYNPYHXGMWJBLV-MFRNJXNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Soladulcidine is a steroidal alkaloid naturally abundant in the plant Solanum dulcamara L. . As a member of the Solanum alkaloid family, it shares a common biosynthetic origin with other compounds in this class, which are derived from cholesterol and have a nitrogen atom incorporated into their structure late in the biosynthesis pathway . This compound is of significant interest in pharmacological and medicinal chemistry research, particularly for its potential antitumor properties. Scientific investigations have explored the synthesis of novel this compound derivatives to enhance its bioactivity. One study reported that a synthesized derivative exhibited potent in vitro antiproliferative activity against the prostate cancer (PC-3) cell line, demonstrating the compound's value as a lead structure in anticancer agent development . Researchers utilize this compound to study the structure-activity relationships of steroidal alkaloids and their mechanisms of action, which may include inducing apoptosis and inhibiting cancer cell proliferation . This product is intended for research applications only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NO2 B192414 Soladulcidine CAS No. 511-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPYHXGMWJBLV-MFRNJXNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-98-8
Record name Megacarpidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Enzymatic Transformations in the Soladulcidine Pathway

Role of Glycoalkaloid Metabolism (GAME) Enzymes (e.g., GAME4, GAME12, GAME25)

Several GAME enzymes are integral to the core SGA biosynthetic pathway. pnas.orgnih.govgoogle.com While the direct enzymatic steps leading to every intermediate are not all fully elucidated, the functions of several key GAME enzymes provide significant insights. For instance, GAME4, a cytochrome P450 enzyme, is involved in the hydroxylation of the cholesterol side chain. google.com

Of particular importance to the formation of saturated steroidal alkaloids like this compound is the enzyme GAME25. pnas.orgnih.gov GAME25 is a short-chain dehydrogenase/reductase responsible for the reduction of the C-5,6 double bond in the steroidal skeleton. nih.gov This saturation step is a key branching point that differentiates saturated SGAs, such as those derived from this compound and tomatidine (B1681339), from their unsaturated counterparts like solasodine (B1681914) and solanidine. pnas.orgnih.gov The presence and activity of GAME25 homologs determine whether a Solanum species produces saturated or unsaturated SGAs. pnas.org For example, some wild Solanum species like S. dulcamara produce this compound from the unsaturated precursor solasodine, indicating the action of a GAME25-like enzyme. pnas.orgnih.gov

Mechanism of Nitrogen Atom Introduction into the Steroidal Skeleton

A defining feature of steroidal alkaloids is the incorporation of a nitrogen atom into the steroidal backbone. This nitrogen is not derived from an amino acid precursor in the traditional sense, classifying SGAs as pseudoalkaloids. whiterose.ac.uk Instead, the nitrogen is introduced at a later stage of the biosynthetic pathway. whiterose.ac.uk

Recent research has shed light on this crucial step, identifying that a γ-aminobutyric acid (GABA) transaminase-like enzyme is responsible for the amination of the steroidal skeleton. whiterose.ac.uk This enzyme catalyzes the transamination reaction that introduces the nitrogen atom, a key step in forming the characteristic heterocyclic ring system of steroidal alkaloids.

Differentiation from Unsaturated Steroidal Metabolites

The primary distinction between the biosynthetic pathway of this compound and unsaturated steroidal alkaloids lies in the saturation of the C-5,6 double bond of the sterol precursor. pnas.orgnih.gov This critical step is catalyzed by the GAME25 enzyme. nih.gov

In species that produce unsaturated SGAs, such as eggplant which synthesizes solasodine, the GAME25 enzyme is likely absent or inactive. pnas.org In contrast, species that produce saturated SGAs like this compound possess a functional GAME25 enzyme that reduces the double bond, leading to a saturated steroidal backbone. pnas.orgnih.gov This enzymatic divergence creates two parallel streams of SGA biosynthesis, resulting in the rich structural diversity of these compounds across the Solanum genus.

Biosynthesis Pathways and Enzymatic Mechanisms of Soladulcidine

Transcriptional and Post-Transcriptional Regulation of Soladulcidine Biosynthesis

The biosynthesis of steroidal glycoalkaloids (SGAs), including the precursors to the aglycone this compound, is a complex process that is meticulously controlled at both the transcriptional and post-transcriptional levels. This regulation ensures that the production of these defense-related compounds is coordinated with the plant's developmental stage and responsive to environmental cues like pathogen attack and light signals. google.comfrontiersin.org The regulatory network involves a cascade of transcription factors that modulate the expression of key biosynthetic genes, known as GLYCOALKALOID METABOLISM (GAME) genes, and post-transcriptional mechanisms that fine-tune gene expression. google.commdpi.com

Transcriptional Regulation

The transcriptional control of SGA biosynthesis is primarily orchestrated by a hierarchy of transcription factors belonging to several families, including the APETALA2/Ethylene Response Factor (AP2/ERF), basic helix-loop-helix (bHLH), and bZIP families. frontiersin.orgmdpi.commdpi.com These regulators often work in concert, responding to internal developmental signals and external stimuli, particularly the phytohormone jasmonic acid (JA), a key signaling molecule in plant defense. oup.comresearchgate.net

A central regulator in the SGA pathway is the AP2/ERF transcription factor GAME9 (also known as JRE4). mdpi.comslu.se Research in tomato and potato has demonstrated that GAME9 is a master regulator, controlling the expression of multiple genes in the SGA biosynthetic pathway. google.commdpi.compnas.org Overexpression and silencing of GAME9 lead to significant increases and decreases, respectively, in SGA levels. google.compnas.org Transcriptome analysis has revealed that GAME9 upregulates a suite of biosynthetic genes, including those involved in the core pathway leading to steroidal aglycones. pnas.orgpnas.org Specifically for this compound, the formation of this saturated aglycone from the unsaturated solasodine (B1681914) in species like Solanum dulcamara is catalyzed by an enzyme homologous to GAME25. pnas.orgpnas.org The expression of GAME25 has been shown to be regulated by the GAME9 transcription factor, directly linking this key regulator to the synthesis of this compound-type alkaloids. pnas.org

The activity of GAME9 is further modulated by other transcription factors. The bHLH transcription factor MYC2, a primary responder in the jasmonate signaling pathway, acts additively with GAME9 to activate SGA biosynthetic genes. frontiersin.orgoup.com This interaction highlights the integration of defense hormone signaling with the regulation of specialized metabolite production.

Light signaling also plays a significant role in regulating SGA accumulation. The bZIP transcription factor ELONGATED HYPOCOTYL 5 (SlHY5), a positive regulator of photomorphogenesis, has been found to activate the transcription of GAME genes, including GAME1, GAME4, and GAME17, by directly binding to their promoters. frontiersin.orgmdpi.com Conversely, the PHYTOCHROME INTERACTING FACTOR3 (SlPIF3) acts as a repressor of these same genes. frontiersin.orgmdpi.com This dual-control mechanism allows for the fine-tuning of SGA biosynthesis in response to light conditions.

In tomato fruit, the transcription factors SlNOR and SlNOR-like1 have been shown to positively regulate the accumulation of SGAs by directly binding to and activating the promoters of GAME25 and GAME40, which are key genes for tomatidine (B1681339) synthesis and α-tomatine conversion. nih.gov While this research focuses on tomatidine, the regulation of a GAME25 homolog is relevant to the this compound pathway. pnas.orgnih.gov

A summary of key transcription factors and their roles in regulating the biosynthesis of this compound and related steroidal glycoalkaloids is presented in the table below.

Transcription FactorFamilyPlant Species StudiedTarget Genes/Pathway StepFunctionCitation(s)
GAME9 / JRE4 AP2/ERFTomato, PotatoMultiple GAME genes, including GAME25Master positive regulator of SGA biosynthesis. mdpi.comslu.sepnas.org
MYC2 bHLHTomatoSGA biosynthetic genesPositive regulator, acts with GAME9 in the JA signaling pathway. frontiersin.orgoup.com
SlHY5 bZIPTomatoGAME1, GAME4, GAME17Positive regulator, integrates light signals. frontiersin.orgmdpi.com
SlPIF3 bHLHTomatoGAME1, GAME4, GAME17Negative regulator, integrates light signals. frontiersin.orgmdpi.com
SlNOR & SlNOR-like1 NACTomatoGAME25, GAME40Positive regulators during fruit development. nih.gov
JREs (Jasmonate-Responsive ERF factors) AP2/ERFTomatoUpstream mevalonate (B85504) pathway and SGA biosynthetic genesPositive regulators, mediate transcriptional coordination. oup.com

Post-Transcriptional Regulation

Beyond transcriptional control, post-transcriptional mechanisms provide an additional layer of regulation for SGA biosynthesis. mdpi.comfrontiersin.org MicroRNAs (miRNAs) are small, non-coding RNA molecules that play crucial roles in gene regulation by targeting messenger RNAs (mRNAs) for cleavage or translational repression. nih.govmdpi.com This process is a key component in fine-tuning metabolic pathways in response to developmental and environmental changes. frontiersin.orgconicet.gov.ar

While specific miRNA regulation of the this compound pathway is not yet fully elucidated, studies in related pathways offer a clear model. In tomato, the biosynthesis of α-tomatine is regulated by sly-miR1916. mdpi.com This microRNA targets the transcript of the STR-2 (strictosidine synthase-like) gene. The binding of sly-miR1916 to the STR-2 mRNA leads to the cleavage of the transcript, thereby inhibiting the synthesis of the STR-2 enzyme and reducing the accumulation of α-tomatine. mdpi.com Overexpression of sly-miR1916 results in decreased α-tomatine levels, demonstrating the direct repressive role of this miRNA. mdpi.com

This example illustrates a likely mechanism for the post-transcriptional regulation of other SGAs, including those derived from this compound. It is plausible that homologous miRNAs exist in Solanum dulcamara and other species that produce this compound, targeting key enzymatic steps in its specific biosynthetic branch. The identification of such miRNAs would provide deeper insight into the intricate regulatory networks governing the diversity of steroidal alkaloids in the Solanaceae family. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for Soladulcidine and Its Analogues

Total Synthesis Methodologies for the Soladulcidine Skeleton

Total synthesis involves the construction of a complex molecule from simple, commercially available acyclic precursors. While a fundamental discipline in organic chemistry that has enabled the synthesis of numerous complex natural products chemrxiv.org, a complete de novo total synthesis of the this compound steroidal skeleton has not been extensively reported in the reviewed literature. The inherent complexity of the polycyclic steroidal core, with its numerous stereocenters, makes such an undertaking exceptionally challenging and lengthy mdpi.com.

Theoretical approaches would involve strategies to assemble the tetracyclic carbon framework and subsequently introduce the requisite functional groups and stereochemistry. Modern synthetic methods, such as intramolecular cycloadditions, could be envisioned to construct the ring system chemrxiv.org. However, the economic and practical advantages of utilizing naturally occurring steroidal sapogenins as starting materials mean that semi-synthesis is the overwhelmingly preferred route for accessing this compound and its analogues.

Semi-Synthetic Approaches from Readily Available Steroids (e.g., Diosgenin (B1670711), Tigogenin)

Semi-synthesis from readily available steroidal sapogenins is the most practical and widely employed strategy for producing this compound and related spirosolane (B1244043) alkaloids. The key transformation is the conversion of the spiroketal side chain (rings E and F) of a sapogenin into the aza-spiroketal system of this compound. Tigogenin and diosgenin are common starting materials. core.ac.uk

Synthetic Accessibility and Yield Optimization

Optimization strategies include the systematic adjustment of reaction conditions such as temperature, solvent, catalyst, and reaction time. arborpharmchem.comrsc.org Modern approaches may even use machine learning algorithms to systematically explore reaction parameters and identify optimal conditions for achieving high yield and crystallinity. escholarship.org

Target CompoundStarting MaterialNumber of StepsOverall YieldReference
This compoundTigogenin5-628% researchgate.netresearchgate.net
Solasodine (B1681914)Diosgenin343% researchgate.net
Solasodine AcetateDiosgenin823% researchgate.net
Solasodine PivalateDiosgenin Pivalate245% nih.govmdpi.com
12-Oxothis compoundHecogenin531% nih.gov

Biological Activities and Molecular Mechanisms of Soladulcidine

Antiproliferative Effects and Cellular Mechanistic Studies

Soladulcidine, a steroidal alkaloid primarily isolated from plants of the Solanum genus, has demonstrated notable biological activities, particularly in the context of cancer research. Its effects on cancer cell growth and the underlying molecular mechanisms have been a subject of scientific investigation.

Inhibition of Cancer Cell Proliferation (e.g., PC-3 Prostate Cancer Cells)

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. nih.gov Notably, its activity against prostate cancer cells, specifically the PC-3 cell line, has been documented. nih.govdovepress.comnih.gov Studies involving this compound and its synthesized derivatives have indicated significant inhibitory effects on the proliferation of these cells. nih.govresearchgate.net

The antiproliferative properties of this compound are part of a broader characteristic of Solanum alkaloids, which are known to exert a potent inhibitory influence on cancer cell proliferation. nih.gov These natural compounds are recognized for their potential to interfere with the uncontrolled cell division that characterizes cancer. nih.gov

Table 1: Antiproliferative Activity of this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound Cell Line Effect Reference
This compound PC-3 (Prostate Cancer) Antiproliferative nih.gov, dovepress.com, nih.gov
This compound Derivatives PC-3 (Prostate Cancer) Antiproliferative researchgate.net
Solanum Alkaloids (General) Various Cancer Cells Inhibition of Proliferation nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

A key mechanism through which this compound and other Solanum alkaloids exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org This process is a crucial natural mechanism for removing damaged or unwanted cells, and its activation in cancer cells is a primary goal of many cancer therapies. nih.gov

The induction of apoptosis by these alkaloids can occur through various molecular pathways. nih.govfrontiersin.org For instance, some Solanum alkaloids have been shown to influence the expression of key regulatory proteins involved in apoptosis, such as those in the Bcl-2 family (e.g., Bax and Bcl-2). frontiersin.org An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a common indicator of apoptosis induction. frontiersin.org Furthermore, the activation of caspases, a family of protease enzymes that execute the process of apoptosis, is another hallmark of this pathway. nih.govfrontiersin.org

Modulation of Intracellular Signaling Cascades

The biological activities of this compound and related alkaloids are mediated through their interaction with and modulation of various intracellular signaling cascades that are often dysregulated in cancer. nih.govfoodandnutritionjournal.org These pathways control fundamental cellular processes such as proliferation, survival, and differentiation. foodandnutritionjournal.orgmdpi.com

Solanum alkaloids have been found to interact with several key signaling pathways, including:

PI3K/Akt/mTOR Pathway: This is a crucial pathway that promotes cell growth and survival. nih.gov Some Solanum alkaloids have been shown to inhibit this pathway, thereby contributing to their anticancer effects. nih.gov

MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation and differentiation. foodandnutritionjournal.org

JNK Pathway: This pathway is involved in cellular responses to stress and can lead to apoptosis. nih.gov

By modulating these and other signaling pathways, these alkaloids can interfere with the molecular machinery that drives cancer progression. nih.govfoodandnutritionjournal.org

Impact on Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. nih.gov Some Solanum alkaloids have been shown to interfere with the cell cycle, leading to cell cycle arrest at specific phases. nih.govfrontiersin.org This prevents the cancer cells from dividing and proliferating further.

For example, studies on related Solanum alkaloids have demonstrated the ability to cause cell cycle arrest in the G0/G1 or G2/M phases. frontiersin.org This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org

Interactions with Biological Membranes and Receptor Systems

The interaction of molecules with biological membranes and cell surface receptors is a critical first step in initiating a cellular response. unibs.itescholarship.org While specific details on this compound's direct interactions with membranes and receptors are not extensively documented in the provided search results, the general mechanisms of how alkaloids and other compounds interact at the cellular level can provide some insight.

Peripheral proteins, which can include certain types of alkaloids, can bind to membrane lipids, and this interaction is crucial for their cellular localization and function. nih.gov The binding of ligands to cell surface receptors can trigger intracellular signaling cascades that modulate various biological processes, including cell proliferation and differentiation. unibs.itnih.gov It is plausible that this compound, as a steroidal alkaloid, may interact with the lipid bilayer of cell membranes or with specific membrane receptors to initiate its biological effects.

Structure-Activity Relationships (SAR) of this compound and its Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its synthetic analogues has been a focused area of research, primarily aimed at enhancing its therapeutic properties, particularly its anticancer effects. These studies have systematically investigated how chemical modifications to the core this compound structure influence its biological activity. Key areas of modification include the C-3 hydroxyl group, the nitrogen atom in the F-ring, and the integrity of the E-ring.

Research has demonstrated that the antiproliferative activity of this compound derivatives is significantly influenced by substitutions at the C-3 position and modifications to the E and F rings. A notable study synthesized a series of novel this compound derivatives and evaluated their in vitro activity against the human prostate cancer cell line, PC-3. cpu.edu.cn

Modifications at the C-3 Hydroxyl Group:

Initial investigations into the SAR of this compound focused on the esterification of the C-3 hydroxyl group. A series of derivatives were synthesized with various acyl groups at this position. However, these modifications did not lead to an enhancement of the antiproliferative activity compared to the parent this compound molecule. cpu.edu.cn This suggests that a free or specifically substituted hydroxyl group at the C-3 position might be crucial for its cytotoxic activity, and simple esterification is not a viable strategy for improving potency. nih.gov In one study, while this compound itself showed inhibitory effects against the PC-3 cell line, its derivatives with modified C-3 hydroxyl groups were found to be inactive, indicating the importance of this specific functional group. nih.gov

Modification of the F-Ring:

Attention was also given to the nitrogen atom within the F-ring of the this compound structure. Modification of the NH group in the F-ring resulted in a derivative with an IC50 value of 8.2 ± 1.4 µmol/L against PC-3 cells. cpu.edu.cn This indicates that while modifications at this site are tolerated, they may not lead to a significant increase in potency compared to other structural changes.

E-Ring Opening Analogues:

A significant breakthrough in enhancing the anticancer activity of this compound came from the synthesis of E-ring opening products. One particular derivative, a 3β-p-nitrobenzoyloxy E-ring opened analogue, exhibited the most potent inhibitory effect against the PC-3 cell line, with an IC50 value of 4.8 ± 0.9 µmol/L. cpu.edu.cnresearchgate.netgoogle.com This was a substantial improvement compared to the parent this compound (IC50 = 10.8 ± 2.1 µmol/L). cpu.edu.cn Interestingly, a structurally similar analogue with a 3β-p-tert-butylbenzoyloxy group was significantly less active. This highlights a high degree of specificity, suggesting that the electronic and steric properties of the substituent at the C-3 position in these E-ring opened analogues play a critical role in their anticancer activity. cpu.edu.cn

The following table summarizes the in vitro antiproliferative activity of this compound and its key analogues against the PC-3 human prostate cancer cell line, as reported in a pivotal study.

CompoundModificationIC50 (µmol/L) against PC-3 cells
This compound Parent Compound10.8 ± 2.1
Analogue 1 C-3 OH esterification> 25
Analogue 2 C-3 OH esterification> 25
Analogue 3 C-3 OH esterification> 25
Analogue 4 C-3 OH esterification> 25
Analogue 5 C-3 OH esterification> 25
Analogue 6 C-3 OH esterification> 25
Analogue 7 C-3 OH esterification> 25
Analogue 8 F-ring NH modification8.2 ± 1.4
Analogue 9 E-ring opening, 3β-p-nitrobenzoyloxy4.8 ± 0.9
Analogue 10 E-ring opening, 3β-p-tert-butylbenzoyloxy> 25

Data sourced from Zha et al., Journal of China Pharmaceutical University, 2010. cpu.edu.cn

Ecological Roles and Plant Environment Interactions of Soladulcidine

Function as a Constitutive Plant Defense Metabolite

Soladulcidine is a prime example of a constitutive plant defense metabolite. wikipedia.orgnih.gov This means it is always present in the plant's tissues, providing a constant barrier against potential threats, rather than being produced only in response to an attack. wikipedia.orgchemijournal.com These types of defenses are a plant's first line of chemical warfare against herbivores and pathogens. chemijournal.com

The biosynthesis of this compound, like other steroidal glycoalkaloids (SGAs), begins with cholesterol. pnas.orgnih.gov A series of enzymatic reactions, involving enzymes from the GLYCOALKALOID METABOLISM (GAME) family, convert cholesterol into various steroidal alkaloid aglycones. pnas.orgnih.gov Specifically, this compound is a saturated aglycone, meaning it lacks a double bond at the C-5,6 position of its steroid core. pnas.orgnih.gov It is formed from the unsaturated aglycone solasodine (B1681914). pnas.orgnih.gov This saturation step is crucial as it alters the biological activity and toxicity of the molecule. nih.gov In some wild Solanum species, such as Solanum dulcamara, this compound is further glycosylated to produce compounds like soladulcine A and β-soladulcine. pnas.orgnih.gov

The constant presence of these toxic compounds in plant tissues, such as leaves, fruits, and tubers, serves as an ongoing protective measure. medcraveonline.commedcraveonline.com This strategy is particularly effective against a wide array of organisms, including insects, fungi, and other herbivores. pnas.orggoogleapis.com

Anti-Herbivore Activity and Deterrence Mechanisms

This compound and its glycosylated forms are potent anti-herbivore agents, acting as both toxins and feeding deterrents. chemijournal.comarccjournals.comresearchgate.net The presence of these compounds in plant tissues can significantly reduce the amount of damage caused by insect pests. arccjournals.comnih.gov

The primary mechanism of action is through deterrence; the bitter taste and toxicity of these alkaloids discourage herbivores from feeding. medcraveonline.comnih.gov When an insect attempts to feed on a plant containing this compound, it may experience reduced growth, developmental abnormalities, or even death. chemijournal.comresearchgate.net This is because the alkaloids can interfere with various physiological processes in the herbivore, such as protein digestion and nutrient absorption. arccjournals.comnih.gov

Research has shown that the feeding behavior of various insects is altered when they encounter plants with high levels of steroidal glycoalkaloids. mdpi.com For instance, some insects may take smaller bites, have shorter feeding times, or avoid the plant altogether. mdpi.comconicet.gov.ar This avoidance behavior is a direct result of the plant's chemical defense. thescipub.com In some cases, insects have evolved counter-mechanisms to detoxify these compounds, but for many, this compound remains an effective defense. arccjournals.com

Contribution to Plant Resistance Against Pathogens (e.g., Fungi)

In addition to its role in deterring herbivores, this compound also contributes to a plant's resistance against a variety of pathogens, particularly fungi. googleapis.comfrontiersin.orgnih.gov The antifungal properties of steroidal glycoalkaloids have been documented in numerous studies. scielosp.orgnih.govmdpi.comresearchgate.netfrontiersin.orgelifesciences.org

Extracts from Solanum species containing these alkaloids have demonstrated inhibitory effects on the growth of several plant pathogenic fungi. scielosp.orgresearchgate.net For example, studies have shown that these compounds can inhibit the mycelial growth and spore germination of fungi, effectively stopping the spread of infection. researchgate.net The mechanism by which these alkaloids exert their antifungal effects can involve disrupting the fungal cell membrane or interfering with essential metabolic pathways, such as the tricarboxylic acid cycle. frontiersin.org

The broad-spectrum antifungal activity of this compound and related compounds makes them a valuable component of the plant's innate immune system, providing protection against a range of fungal diseases that could otherwise cause significant damage to the plant. frontiersin.orgelifesciences.orgnih.gov

Genotypic and Phenotypic Variation in this compound Content and Ecological Correlates

The concentration and composition of this compound and other steroidal glycoalkaloids can vary significantly, both between different Solanum species and among individuals within the same species. nih.govd-nb.info This variation is influenced by both genetic (genotypic) and environmental (phenotypic) factors. nih.govwur.nl

Genotypic Variation: Genetic differences are a major driver of the diversity in alkaloid profiles. wur.nlnih.gov For example, some genotypes of Solanum dulcamara are known to produce high levels of this compound-derived glycoalkaloids, while others may have much lower concentrations or different types of alkaloids altogether. nih.govd-nb.info This genetic variability is the raw material for natural selection, allowing plant populations to adapt to local pressures from herbivores and pathogens. nih.govnih.gov Studies have identified specific genes, such as those in the GAME family, that control the biosynthesis of these compounds, and variations in these genes can lead to different chemical profiles. pnas.orgnih.govresearchgate.net

Phenotypic Variation and Ecological Correlates: Environmental conditions also play a crucial role in shaping the alkaloid content of a plant. wur.nl Factors such as light intensity, nutrient availability, and water stress can all influence the production of these defensive compounds. For instance, plants growing in environments with high herbivore pressure may be selected for higher constitutive levels of this compound. nih.govd-nb.info

The interaction between genotype and environment means that the chemical defense of a plant is highly dynamic. wur.nl A study on Solanum dulcamara found that variation in steroidal glycoalkaloids was correlated with resistance to slug herbivory, with plants having higher concentrations being less damaged. d-nb.info This demonstrates a clear ecological correlation between the chemical profile of a plant and its ability to thrive in its specific environment.

Table of Research Findings on this compound Variation

Solanum SpeciesFindingEcological Implication
S. dulcamaraSignificant variation in glycoalkaloid profiles within and among populations. nih.govd-nb.infoAffects resistance to herbivores like slugs. d-nb.info
S. dulcamaraPresence of specific genes (GAME25 homologs) allows for the production of saturated SGAs like soladulcine A. pnas.orgnih.govDetermines the type of chemical defense and potential toxicity to different organisms. nih.gov
S. nigrum and S. dulcamaraMultiple copies of the GAME8 gene lead to mixed isomeric profiles of steroidal alkaloids. nih.govIncreases the chemical diversity of defenses within a single plant.
Various Solanum speciesThe ratio of different glycoalkaloids can vary depending on the plant part and developmental stage. medcraveonline.comebi.ac.ukProvides targeted defense where it is most needed (e.g., higher concentrations in young, vulnerable tissues).

This intricate interplay between genetics and the environment results in a complex and adaptable chemical defense system, with this compound playing a central role in the survival and ecological success of many Solanum species.

Advanced Analytical Methodologies for Soladulcidine Quantification and Characterization

Spectroscopic Techniques for Structural Confirmation and Elucidation

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MSⁿ)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSⁿ) are indispensable tools for the unambiguous identification and structural elucidation of soladulcidine and its glycosides in complex plant matrices. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions, while MSⁿ experiments offer detailed insights into the molecular structure through controlled fragmentation.

The Orbitrap Fourier transform mass spectrometer (Orbitrap FTMS) is a powerful platform for the analysis of steroidal alkaloids like this compound. unapiquitos.edu.pe Its high-resolution capabilities, often exceeding 100,000 FWHM, allow for the generation of high-mass-accuracy data for both precursor and product ions, which is crucial for confirming proposed molecular formulas. unapiquitos.edu.pe For instance, in the analysis of related glycoalkaloids, HRMS has been instrumental in distinguishing between isomeric compounds, such as hydroxy-solamargine isomers, based on their precise molecular ions and characteristic aglycone fragments. youtube.com

Tandem mass spectrometry (MSⁿ) experiments, often performed using techniques like Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD), are employed to systematically fragment the this compound molecule and its glycosidic derivatives. unapiquitos.edu.pe These experiments reveal characteristic fragmentation pathways that are diagnostic of the aglycone structure and the nature of the sugar moieties. For many spirosolane (B1244043) alkaloids, including this compound, fragmentation typically involves the loss of sugar units and specific cleavages within the steroidal backbone, particularly in the B and E rings. unapiquitos.edu.pe The accurate mass data obtained from HCD fragmentation in an Orbitrap analyzer is particularly valuable for confirming the elemental composition of these fragment ions. unapiquitos.edu.pe

A general fragmentation pattern for this compound glycosides in positive ion mode ESI-MS/MS involves the initial loss of the sugar chain to yield the protonated aglycone [Aglycone+H]⁺. Subsequent fragmentation of the this compound aglycone can lead to characteristic product ions. The combination of HRMS and multi-stage fragmentation (MSⁿ) provides a powerful workflow for the confident identification of this compound and its derivatives, even in the absence of authentic standards. nih.gov

Table 1: Illustrative HRMS and MS/MS Data for this compound-related Glycoalkaloids

CompoundPrecursor Ion [M+H]⁺ (m/z)Accurate MassMajor Fragment Ions (m/z)Fragmentation Pathway
Solamargine868.5090C₄₅H₇₃NO₁₅706.4558, 544.4027, 414.3397 (Solasodine aglycone)Sequential loss of rhamnose and glucose moieties
Solasonine884.5044C₄₅H₇₃NO₁₆722.4507, 560.3986, 414.3397 (Solasodine aglycone)Sequential loss of rhamnose, glucose, and galactose moieties
Hydroxy-solamargine Isomer 1884.50Not specified430.33 (Hydroxylated solasodine (B1681914) aglycone)Loss of sugar moieties
Hydroxy-solamargine Isomer 2884.50Not specified430.33 (Hydroxylated solasodine aglycone)Loss of sugar moieties

This table is illustrative and based on data for closely related compounds to demonstrate the principles of HRMS and MS/MS analysis. Specific values for this compound may vary.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique provides unambiguous information about the spatial arrangement of atoms within a crystal lattice, which is crucial for understanding the biological activity of chiral molecules like this compound.

The process of X-ray crystallography involves several key steps. First, a high-quality single crystal of the compound of interest must be grown. nih.gov This can often be the most challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are meticulously measured. This diffraction data is then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a precise three-dimensional model is generated. mdpi.com

For determining the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. nih.gov

Development of Robust Quality Control Methods for this compound in Plant Materials

The development of robust and validated quality control (QC) methods is essential to ensure the consistency, efficacy, and safety of plant materials containing this compound. These methods are crucial for the standardization of raw materials, extracts, and finished products. A comprehensive QC protocol for this compound in plant materials would typically involve macroscopic and microscopic examination, physicochemical tests, and chromatographic analysis for identification and quantification.

A critical component of quality control is the development of a validated analytical method for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique for this purpose. For steroidal alkaloids like solasodine, a close structural analog of this compound, several validated HPLC methods have been reported. These methods often utilize a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer solution. chemspider.comresearchgate.net

Given that this compound lacks a strong chromophore, direct UV detection can be challenging and may lack sensitivity. chemspider.com To overcome this, pre-chromatographic derivatization can be employed to enhance detectability in the visible range. For example, a method for solasodine involves forming an ion-pair complex with an acidic dye like methyl orange, allowing for detection at a higher wavelength. chemspider.com

A validated analytical method for quality control must demonstrate specificity, linearity, accuracy, precision, and robustness according to international guidelines such as those from the International Council for Harmonisation (ICH). nih.gov

Table 2: Key Parameters for a Validated HPLC Method for Glycoalkaloid Quantification

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defined by the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the spiked amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically 3.3 times the signal-to-noise ratio.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 10 times the signal-to-noise ratio.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

In addition to chromatographic methods, physicochemical parameters such as moisture content and total ash are important for the quality control of the plant material itself. High moisture content can promote microbial growth and enzymatic degradation of active compounds, while total ash determination helps to identify the presence of inorganic impurities. nih.gov

Future Research Directions and Emerging Paradigms in Soladulcidine Studies

Elucidation of Unidentified Biosynthetic Enzymes and Regulatory Modules

The biosynthesis of steroidal glycoalkaloids (SGAs), including the aglycone soladulcidine, is a complex process involving numerous enzymatic steps. While key enzymes in the pathway have been identified, several remain uncharacterized. nih.govnih.gov Future research will need to focus on the complete elucidation of the this compound biosynthetic pathway. This involves identifying and characterizing the specific enzymes responsible for each transformation, from the initial cholesterol precursor to the final this compound structure. nih.govwhiterose.ac.uk

A significant area of investigation is the identification of the complete set of GLYCOALKALOID METABOLISM (GAME) enzymes and other catalytic proteins involved in the pathway. whiterose.ac.ukgoogle.com For instance, while several cytochrome P450 monooxygenases, dioxygenases, and aminotransferases have been implicated, the precise sequence of their actions and the potential for crosstalk between different branches of the pathway are not fully understood. nih.gov Furthermore, the regulatory networks that control the expression of these biosynthetic genes are a critical area for future studies. Identifying transcription factors and other regulatory modules that respond to developmental and environmental cues will be essential for understanding how and why this compound production is controlled in plants. nih.govgoogle.com

Computational Chemistry and Drug Discovery Platforms

The application of computational chemistry is poised to significantly accelerate the exploration of this compound's therapeutic potential. steeronresearch.combioscipublisher.com These in silico methods offer a rapid and cost-effective means to predict the biological activities of this compound and its derivatives, guiding further experimental work. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. jocpr.commedcraveonline.comwikipedia.org For this compound, QSAR studies can be employed to build mathematical models that predict the bioactivity of novel, synthetically modified analogues. jocpr.comnih.gov By analyzing the physicochemical properties and structural features of a series of this compound derivatives, researchers can identify the key molecular determinants for a desired biological effect, such as anticancer activity. researchgate.netnih.govnih.gov This information is invaluable for designing new compounds with enhanced potency and selectivity. jocpr.com

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. chemrxiv.orgpensoft.net This technique can be used to screen large virtual libraries of compounds to identify potential "hits" that are likely to bind to a biological target of interest. nih.govu-strasbg.fr In the context of this compound, molecular docking can be used to identify its potential cellular targets, shedding light on its mechanism of action. pensoft.netmedsci.org By docking this compound into the binding sites of various proteins implicated in disease pathways, researchers can generate hypotheses about its biological function that can then be tested experimentally. riken.jp

Metabolic Engineering Approaches for Tailored this compound Production in Plants

Metabolic engineering offers the potential to enhance the production of desirable compounds in plants or to produce them in heterologous systems like microbes. mdpi.comnih.govnih.gov For this compound, metabolic engineering could be employed to increase its yield in native Solanum species or to transfer its biosynthetic pathway into a more easily cultivated plant or microbial host. mdpi.comfrontiersin.org This would involve the manipulation of the expression of key biosynthetic genes and regulatory factors. mdpi.comfrontiersin.org For example, overexpressing rate-limiting enzymes or down-regulating competing metabolic pathways could lead to a significant increase in this compound accumulation. mdpi.com The ability to produce tailored this compound profiles could provide a sustainable source of this compound for further research and potential commercial applications.

Exploration of this compound's Role in Inter-Organismal Communication

Secondary metabolites like this compound often play crucial roles in the interactions between plants and other organisms. researchgate.netiyte.edu.tr In plants, these compounds can act as defense mechanisms against herbivores and pathogens. researchgate.netiyte.edu.tr Future research should investigate the specific ecological functions of this compound. This could involve studying its effects on insect herbivores, nematodes, and microbial pathogens to determine its role in plant defense. researchgate.net Furthermore, the potential for this compound to act as a signaling molecule in plant-microbe interactions within the rhizosphere is an intriguing area for exploration. nih.gov Understanding these ecological roles can provide insights into the evolutionary pressures that have shaped the biosynthesis of this compound.

Development of Advanced Synthetic Routes for Complex this compound Analogues

Q & A

Q. How to design a study validating this compound’s ecological roles in plant defense?

  • Methodological Answer : Conduct field experiments with herbivore exclusion zones and HPLC quantification of this compound in plant tissues. Compare insect feeding preferences (e.g., dual-choice assays) and correlate with alkaloid concentrations. Use generalized linear mixed models (GLMMs) to account for environmental variability .

Data Presentation & Reproducibility

Q. What criteria ensure reproducibility in this compound extraction protocols?

  • Methodological Answer : Provide detailed SOPs with equipment specifications (e.g., column dimensions, solvent grades). Include raw chromatograms and spectral data in supplementary materials. Use open-source platforms (e.g., Zenodo) to share datasets .

Q. How to contextualize this compound’s bioactivity within broader alkaloid research?

  • Methodological Answer : Compare this compound’s IC50_{50} values to structurally similar alkaloids (e.g., solasodine) using heatmaps or phylogenetic trees. Discuss evolutionary implications via biosynthetic pathway analysis .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods resolve this compound’s stereochemical ambiguities?

  • Methodological Answer : Utilize NOESY or ROESY NMR to assign stereochemistry. Complement with X-ray crystallography if single crystals are obtainable. Compare experimental CD spectra to computational predictions (e.g., TDDFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soladulcidine
Reactant of Route 2
Soladulcidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.